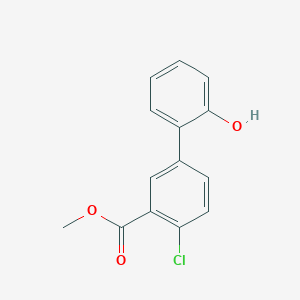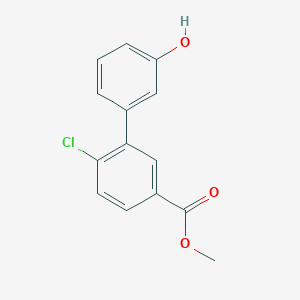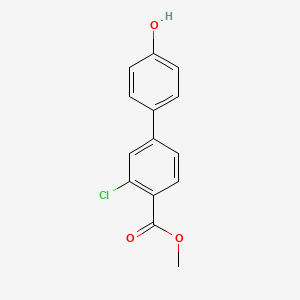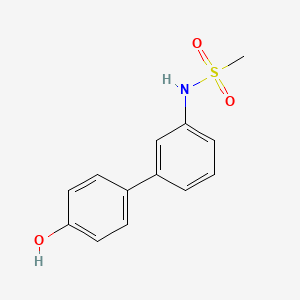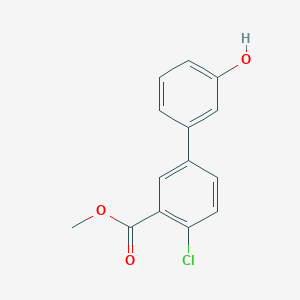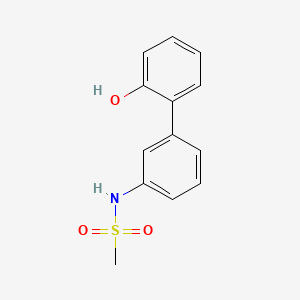
3-(3-Methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylsulfonylaminophenyl)phenol, 95% (3-MSA-Phenol) is a synthetic compound that has been widely used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 93-95°C and a molecular weight of 253.3 g/mol. 3-MSA-Phenol is soluble in water and various organic solvents, making it a versatile compound for research purposes. Its unique properties make it ideal for use in a variety of scientific applications.
Applications De Recherche Scientifique
3-(3-Methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and other chemicals.
Mécanisme D'action
3-(3-Methylsulfonylaminophenyl)phenol, 95% is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in molecules to form new bonds. Its reactivity is due to the presence of a sulfonyl group, which increases the nucleophilicity of the molecule. The reactivity of 3-(3-Methylsulfonylaminophenyl)phenol, 95% can be further increased by the addition of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)phenol, 95% has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules. As such, it is considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Methylsulfonylaminophenyl)phenol, 95% in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and readily available. The main limitation of 3-(3-Methylsulfonylaminophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are many potential future directions for the use of 3-(3-Methylsulfonylaminophenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals, or as a catalyst in the synthesis of polymers. It could also be used in the synthesis of dyes and other chemicals. Additionally, further research could be done to explore the potential use of 3-(3-Methylsulfonylaminophenyl)phenol, 95% in biochemistry and physiology.
Méthodes De Synthèse
3-(3-Methylsulfonylaminophenyl)phenol, 95% can be synthesized from 3-methylsulfonylbenzaldehyde and phenol. The reaction is catalyzed by a basic solution of sodium hydroxide and proceeds in two steps. First, the aldehyde and phenol react to form an intermediate, which is then heated to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C.
Propriétés
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYMAQQYJDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683633 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-68-6 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

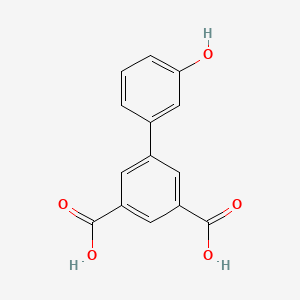
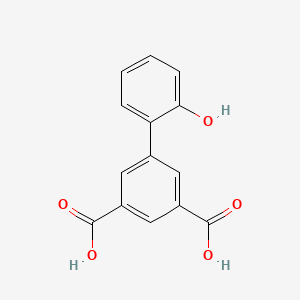


![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
